molecular formula C25H31N3O3 B2582247 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone CAS No. 250713-86-1

1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone

Cat. No. B2582247
CAS RN: 250713-86-1
M. Wt: 421.541
InChI Key: MNRAGHJEJSEYMY-UHFFFAOYSA-N
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Description

This compound is also known as 4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one . It has a molecular weight of 421.53 .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemistry and Synthesis

The complex chemical structure of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone suggests its potential for diverse chemical reactions and synthesis pathways. The molecule includes functional groups that allow for nucleophilic aromatic substitution reactions, a method useful in synthesizing various pharmaceutical compounds. For example, the reaction of piperidine with nitrobenzene derivatives in the presence of a base results in the formation of aryl piperidines, indicating potential pathways for modifying or enhancing the parent compound for specific therapeutic applications (F. Pietra & D. Vitali, 1972).

Pharmacological Potential

The pharmacophore of this compound, characterized by arylcycloalkylamines, indicates its potential for binding affinity at D2-like receptors, suggesting applications in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The significance of arylalkyl substituents in improving potency and selectivity for D2-like receptors has been emphasized, highlighting the therapeutic potential of compounds with similar structures (D. Sikazwe et al., 2009).

Role in Drug Design and Development

The presence of piperazine and benzothiazinone moieties in related compounds such as Macozinone (PBTZ169), which targets Mycobacterium tuberculosis, showcases the importance of structural elements similar to those found in this compound. These components are crucial in the synthesis of cell wall arabinan polymers, demonstrating the compound's potential in drug development for treating tuberculosis and possibly other bacterial infections (V. Makarov & K. Mikušová, 2020).

Exploration of Novel Therapeutic Agents

Piperazine derivatives, including structures related to this compound, have been highlighted for their wide range of therapeutic uses such as antipsychotic, antihistamine, anticancer, and antiviral activities. Research emphasizes the flexibility of the piperazine scaffold in drug discovery, suggesting that modifications to the substituent patterns can significantly impact the medicinal potential of resultant molecules. This underscores the importance of structural analogs of this compound in the development of new therapeutic agents (A. Rathi et al., 2016).

properties

IUPAC Name

1-[4-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-19(29)20-3-5-22(6-4-20)26-13-11-21(12-14-26)25(30)28-17-15-27(16-18-28)23-7-9-24(31-2)10-8-23/h3-10,21H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRAGHJEJSEYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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